BenchChemオンラインストアへようこそ!

(2S,3S)-3-Methylpiperazine-2-carboxylic acid;dihydrochloride

Chiral resolution Enantioselective synthesis Peptidomimetics

(2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS 2418812-85-6) is a chiral, enantiopure piperazine derivative featuring a carboxylic acid at the 2-position and a methyl substituent at the 3-position, both in defined (S) absolute configuration, isolated as the dihydrochloride salt. With a molecular formula of C6H14Cl2N2O2 and a molecular weight of 217.09 g/mol, this compound serves as a versatile chiral building block for the construction of enantiomerically pure pharmaceuticals and bioactive molecules, where both the stereochemistry of each center and the enhanced aqueous handling properties conferred by the salt form are critical.

Molecular Formula C6H14Cl2N2O2
Molecular Weight 217.09
CAS No. 2418812-85-6
Cat. No. B2502250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-Methylpiperazine-2-carboxylic acid;dihydrochloride
CAS2418812-85-6
Molecular FormulaC6H14Cl2N2O2
Molecular Weight217.09
Structural Identifiers
SMILESCC1C(NCCN1)C(=O)O.Cl.Cl
InChIInChI=1S/C6H12N2O2.2ClH/c1-4-5(6(9)10)8-3-2-7-4;;/h4-5,7-8H,2-3H2,1H3,(H,9,10);2*1H/t4-,5-;;/m0../s1
InChIKeyJQGWKZJASAKMQX-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3S)-3-Methylpiperazine-2-carboxylic Acid Dihydrochloride (CAS 2418812-85-6): A Defined Chiral Piperazine Building Block for Enantioselective Synthesis


(2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS 2418812-85-6) is a chiral, enantiopure piperazine derivative featuring a carboxylic acid at the 2-position and a methyl substituent at the 3-position, both in defined (S) absolute configuration, isolated as the dihydrochloride salt. With a molecular formula of C6H14Cl2N2O2 and a molecular weight of 217.09 g/mol, this compound serves as a versatile chiral building block for the construction of enantiomerically pure pharmaceuticals and bioactive molecules, where both the stereochemistry of each center and the enhanced aqueous handling properties conferred by the salt form are critical . The compound belongs to the broader class of substituted piperazine-2-carboxylic acids, which are widely employed as conformational constraints in peptidomimetics, as intermediates for heterocyclic scaffolds, and as precursors to chiral ligands [1].

Why (2S,3S)-3-Methylpiperazine-2-carboxylic Acid Dihydrochloride Cannot Be Replaced by Generic Piperazine-2-carboxylic Acid Analogs


Substitution of (2S,3S)-3-methylpiperazine-2-carboxylic acid dihydrochloride with a generic piperazine-2-carboxylic acid or an incorrectly configured stereoisomer introduces multiple, simultaneous changes that confound synthetic outcomes and structure–activity relationships (SAR). The (2S,3S) configuration imposes specific spatial orientation of the carboxylic acid and methyl substituents, which directly influences molecular recognition in biological targets; the enantiomeric (2R,3R) form will present the pharmacophore with opposite topology, often resulting in complete loss of target binding [1]. Furthermore, the C3-methyl group alters the conformational preferences of the piperazine ring via allylic strain and steric effects, a property absent in des-methyl piperazine-2-carboxylic acid [2]. The dihydrochloride salt form provides high aqueous solubility and pH-controlled handling, whereas the corresponding free base exhibits lower solubility and different acid–base reactivity, impacting both reaction efficiency in aqueous media and formulation compatibility [3]. These interdependent stereochemical and physicochemical features mean that the compound cannot be interchanged with racemic mixtures, regioisomeric methyl analogs (e.g., 2-methylpiperazine-2-carboxylic acid), or non-methylated piperazine-2-carboxylic acid without invalidating the chiral integrity and SAR of the downstream target compound.

Quantitative Differentiation Evidence for (2S,3S)-3-Methylpiperazine-2-carboxylic Acid Dihydrochloride Versus Closest Comparators


Absolute (2S,3S) Configuration Versus Racemic Mixture: Enantiomeric Excess as a Determinant of Biological Activity

The target compound is supplied as a single, defined enantiomer with (2S,3S) absolute configuration, typically at ≥95% enantiomeric excess (e.e.). In contrast, the racemic mixture rac-(2R,3R)-3-methylpiperazine-2-carboxylic acid dihydrochloride (assigned the same CAS 2418812-85-6 by some suppliers) contains a 1:1 ratio of (2S,3S) and (2R,3R) enantiomers. Chiral resolution processes for structurally related piperazine derivatives have demonstrated that enantiomeric purity exceeding 98% e.e. is required for consistent biological activity in glycosidase inhibition assays, with the individual enantiomers exhibiting markedly divergent IC50 values [1]. For stereochemically demanding applications, procurement of the enantiopure (2S,3S) form is essential to avoid the confounding effects of the distomer.

Chiral resolution Enantioselective synthesis Peptidomimetics

Dihydrochloride Salt Versus Free Base: Aqueous Solubility Enables Direct Use in Bioconjugation and Aqueous-Phase Reactions

The dihydrochloride salt form of the target compound provides markedly enhanced aqueous solubility compared to the free base form of 3-methylpiperazine-2-carboxylic acid (CAS 856844-71-8, reported as free base). Technical specifications for the structurally analogous (S)-piperazine-2-carboxylic acid dihydrochloride indicate solubility of ≥50 mg/mL in water [1], whereas the corresponding free base piperazine-2-carboxylic acid shows characteristically lower aqueous solubility and requires organic co-solvents or pH adjustment for dissolution. This differential solubility directly impacts the practical utility of the compound in aqueous-phase amide coupling, bioconjugation, and peptide synthesis protocols.

Aqueous solubility Salt selection Bioconjugation chemistry

C3-Methyl Substitution Versus Des-Methyl Piperazine-2-carboxylic Acid: Conformational Constraint and Lipophilicity Modulation

The presence of the C3-methyl group distinguishes this compound from the simpler (S)-piperazine-2-carboxylic acid (CAS 147650-70-2). The methyl substituent introduces steric bulk that biases the piperazine ring conformation and increases lipophilicity, as reflected in the calculated LogP distribution. While direct experimentally measured LogP values for the target compound are not publicly available, the calculated LogP for the parent scaffold piperazine-2-carboxylic acid is approximately −3.5 to −1.5 (ChemAxon) [1], and the addition of a single methyl group typically increases LogP by approximately 0.5 log units per methyl substituent (Hansch analysis), yielding an estimated LogP for the 3-methyl analog of approximately −1.0 to −3.0. This shift in lipophilicity impacts membrane permeability predictions and chromatographic retention behavior relative to the des-methyl comparator.

Conformational analysis Lipophilicity Medicinal chemistry

Two Defined Chiral Centers Versus Single-Center Analogs: Enhanced Stereochemical Complexity for Diverse SAR Exploration

The target compound contains two stereogenic centers at the 2- and 3-positions of the piperazine ring, in contrast to the more common single-center chiral piperazine-2-carboxylic acids (e.g., (S)-piperazine-2-carboxylic acid, one chiral center; CAS 147650-70-2). This dual stereochemistry permits the generation of four distinct stereoisomers—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—each of which presents a different three-dimensional orientation of the carboxylic acid and methyl groups. The availability of the specific (2S,3S) enantiomer as a discrete building block enables systematic exploration of stereochemical SAR that is inaccessible using single-center analogs [1]. In CCR5 antagonist programs, the 2(S)-methyl stereochemistry of related piperazine derivatives was demonstrated to be essential for receptor affinity, illustrating the criticality of defined dual-center stereochemistry [2].

Stereochemical diversity Chiral pool synthesis Fragment-based drug discovery

Purity and Batch-to-Batch Reproducibility: Typical Vendor Specification of ≥95% HPLC Purity for Procurement-Grade Material

Commercial listings for (2S,3S)-3-methylpiperazine-2-carboxylic acid dihydrochloride specify a typical purity of 95% as determined by HPLC . This is a standard research-grade purity specification that is sufficient for most intermediate and building block applications. For comparison, certain high-demand chiral piperazine building blocks such as (S)-piperazine-2-carboxylic acid dihydrochloride are available at ≥98.5% purity by HPLC with defined specific optical rotation specifications of [α]D20 = −15° to −18° (c=1, H2O) . Procurement decisions should weigh the 95% specification of the target compound against the availability of higher-purity alternatives if the downstream application requires more stringent purity thresholds.

Quality control HPLC purity Procurement specification

Recommended Application Scenarios for (2S,3S)-3-Methylpiperazine-2-carboxylic Acid Dihydrochloride Based on Quantified Differentiation Evidence


Enantioselective Synthesis of Chiral Piperazine-Containing Drug Candidates Requiring Defined (2S,3S) Topology

In medicinal chemistry programs where the target pharmacophore demands a specific spatial arrangement of the piperazine carboxylic acid and C3-methyl substituent—such as in CCR5 antagonists, glycosidase inhibitors, or peptidomimetic foldamers—procurement of the enantiopure (2S,3S) compound (≥95% e.e.) is mandatory. Use of the racemic mixture would deliver only 50% of the active enantiomer, complicating in vitro SAR interpretation and requiring additional chiral separation steps [1]. The defined dual-center stereochemistry also provides a richer SAR landscape than single-center analogs [2].

Aqueous-Phase Bioconjugation and Amide Coupling Without Organic Co-Solvents

The dihydrochloride salt form ensures aqueous solubility of ≥50 mg/mL, enabling direct dissolution in aqueous buffer systems for amide coupling, NHS ester activation, or bioconjugation to proteins and peptides under physiological pH conditions. This avoids the need for DMSO or DMF pre-dissolution, which can denature proteins or complicate purification, and contrasts with the free base form that has limited water solubility [3].

Conformational Constraint and Lipophilicity Tuning in Lead Optimization

The C3-methyl substituent on the piperazine ring provides conformational restriction via allylic 1,3-strain and modulates lipophilicity relative to the des-methyl parent scaffold. This is leveraged in lead optimization to fine-tune LogP, membrane permeability, and metabolic stability of advanced intermediates, where even modest LogP shifts of +0.5 to +1.5 units can significantly impact pharmacokinetic profiles [4].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's two defined stereocenters and functional group handles (carboxylic acid, free secondary amines after deprotection) make it a versatile fragment for constructing diverse, three-dimensional fragment libraries. Its stereochemical complexity exceeds that of single-center piperazine building blocks, increasing the probability of identifying fragment hits with novel binding modes in FBDD campaigns [5].

Quote Request

Request a Quote for (2S,3S)-3-Methylpiperazine-2-carboxylic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.